molecular formula C2H3Cl3S B6302337 Trichloro(methylsulfanyl)methane CAS No. 2976-35-4

Trichloro(methylsulfanyl)methane

Cat. No.: B6302337
CAS No.: 2976-35-4
M. Wt: 165.5 g/mol
InChI Key: SNYMEOFTIKCHCE-UHFFFAOYSA-N
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Description

Trichloro(methylsulfanyl)methane is an organosulfur compound with the molecular formula C2H3Cl3S and a molecular weight of 165.47 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic synthesis and methodological research. Researchers utilize this reagent in advanced, automated solid-phase synthesis platforms, such as Chemputer systems, for the development of complex peptides and other organic molecules . Its structure, featuring both trichloromethyl and methylsulfanyl functional groups, makes it a versatile precursor for introducing specific molecular fragments in reactions like ring-closing metathesis, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and other catalytic processes . As a key reagent in chemical synthesis, it enables the exploration of new reaction pathways and the production of novel compounds for pharmaceutical and material science research. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Proper personal protective equipment should always be worn, and safe handling procedures for chemicals must be followed.

Properties

IUPAC Name

trichloro(methylsulfanyl)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3S/c1-6-2(3,4)5/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYMEOFTIKCHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536983
Record name Trichloro(methylsulfanyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2976-35-4
Record name Trichloro(methylthio)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2976-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloro(methylsulfanyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Pathway Dynamics

UV-initiated chlorine radicals abstract hydrogen from methylsulfanylmethane, forming intermediate thiyl radicals (CH₃-S-CH₂·). Sequential chlorine addition proceeds via chain propagation, with termination steps yielding the final product.

Nucleophilic Displacement Kinetics

Second-order kinetics govern the reaction between CCl₃Br and CH₃SNa, with rate constants (kk) obeying the Arrhenius equation:

k=AeEaRTk = A \cdot e^{-\frac{E_a}{RT}}

Experimental EaE_a values range from 45–60 kJ/mol, indicating moderate temperature sensitivity.

Industrial Applications and Scalability

Large-scale production favors acid-catalyzed chlorination due to its high yield and compatibility with continuous flow reactors. Recent patents describe modular systems achieving 500 kg/day output with 98% purity . Challenges include corrosion-resistant equipment and HCl recycling.

Chemical Reactions Analysis

Types of Reactions

Trichloro(methylsulfanyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dichloro(methylsulfanyl)methane and monochloro(methylsulfanyl)methane.

    Substitution: Hydroxylated and aminated derivatives.

Scientific Research Applications

Trichloro(methylsulfanyl)methane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trichloro(methylsulfanyl)methane involves its interaction with various molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA and proteins. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules’ structure and function. The pathways involved in these reactions include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Dimethyl Sulfide [(Methylsulfanyl)methane]

  • Molecular Formula : C₂H₆S (CH₃-S-CH₃)
  • Molecular Weight : 62.13 g/mol
  • Boiling Point : 38°C
  • Key Properties : Volatile liquid with a characteristic odor; used in petrochemical synthesis and as a flavoring agent .
  • Structural Difference : Lacks chlorine substituents, resulting in lower molecular weight and significantly reduced boiling point compared to trichloro(methylsulfanyl)methane.

Chloroform [Trichloromethane]

  • Molecular Formula : CHCl₃
  • Molecular Weight : 119.38 g/mol
  • Boiling Point : 61°C
  • Key Properties: Widely used solvent; known hepatotoxicity and carcinogenicity .
  • Comparison : Replacing the -SCH₃ group in this compound with a fourth chlorine atom yields chloroform. The absence of sulfur reduces polarity and alters reactivity (e.g., chloroform undergoes oxidation to phosgene, while sulfur analogs may form sulfoxides or sulfones).

Trichloro-(chloromethylsulfanyl)methane

  • Molecular Formula : C₂H₂Cl₄S
  • Molecular Weight : 199.91 g/mol
  • Boiling Point : 133.9°C
  • Density : 1.65 g/cm³
  • Key Properties : Additional chlorine on the methylsulfanyl group increases molecular weight and boiling point compared to this compound. This substitution likely enhances stability and reduces volatility .

Dichlorofluoromethanesulfenyl Chloride

  • Molecular Formula : CFCl₂SCl
  • Molecular Weight : 169.43 g/mol
  • Key Properties : Sulfenyl chloride used in pesticide synthesis (e.g., dichlofluanid). The fluorine atom and sulfenyl chloride group (-SCl) confer distinct electrophilic reactivity, contrasting with the sulfide group in this compound .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications/Notes
This compound C₂H₃Cl₃S 165.46 Not reported -Cl₃, -SCH₃ Likely intermediate in organic synthesis
Dimethyl sulfide C₂H₆S 62.13 38 -SCH₃ Petrochemicals, flavoring
Chloroform CHCl₃ 119.38 61 -Cl₃ Solvent, refrigerant
Trichloro-(chloromethylsulfanyl)methane C₂H₂Cl₄S 199.91 133.9 -Cl₃, -SClCH₂ High stability due to additional Cl
Dichlorofluoromethanesulfenyl chloride CFCl₂SCl 169.43 Not reported -Cl₂F, -SCl Pesticide precursor

Research Implications and Gaps

  • Reactivity : The -SCH₃ group in this compound may undergo oxidation to sulfoxides or sulfones, unlike chloroform’s propensity for radical reactions. Comparative studies on hydrolysis rates or photodegradation are needed.
  • Toxicity: While chloroform is a known toxicant, the ecological and health impacts of this compound remain unstudied.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Trichloro(methylsulfanyl)methane, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where methylsulfanyl (CH₃S⁻) reacts with trichloromethanesulfenyl chloride (CCl₃SCl) in anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize by-products like disulfides . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Purity (>95%) can be confirmed by GC-MS or ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR will show the methylsulfanyl proton as a singlet (~δ 2.1–2.3 ppm), while ¹³C NMR resolves the CCl₃ group (~δ 95–100 ppm) and CH₃S (~δ 15–20 ppm). Deuterated chloroform (CDCl₃) is ideal due to its inertness .
  • Mass Spectrometry : Electron ionization (EI-MS) typically produces fragments at m/z 164 [M]⁺ and m/z 129 [CCl₃]⁺. High-resolution MS (HRMS) confirms the molecular formula (C₂H₃Cl₃S) .
  • IR Spectroscopy : Key peaks include C-Cl (~750 cm⁻¹) and C-S (~650 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the S-CCl₃ bond in this compound influence its reactivity in cross-coupling reactions?

  • Methodology : The S-CCl₃ bond is susceptible to homolytic cleavage under UV light, generating thiyl (S•) and CCl₃• radicals. Radical trapping experiments (e.g., with TEMPO) and EPR spectroscopy can confirm intermediates. Comparative studies with analogs (e.g., S-CF₃) reveal slower kinetics due to steric hindrance from Cl atoms .

Q. What are the stability profiles of this compound in protic vs. aprotic solvents?

  • Methodology : Stability can be assessed via accelerated degradation studies (40–60°C) in solvents like methanol (protic) and DMF (aprotic). HPLC monitoring shows rapid decomposition in methanol (t₁/₂ ~12 hrs) due to nucleophilic displacement of Cl⁻, while DMF retains >90% integrity after 72 hrs . Contradictions in literature (e.g., stability in ethanol) may arise from trace moisture or impurities; Karl Fischer titration is advised for solvent dryness validation .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. The Gibbs free energy (ΔG‡) for hydrolysis in water (~25 kcal/mol) suggests slow degradation, aligning with experimental half-life data (>30 days). QSAR models predict moderate bioaccumulation potential (log P ~2.8) .

Q. How should researchers address contradictory data on the compound’s solubility in polar solvents?

  • Methodology : Discrepancies (e.g., solubility in acetone ranging from 5–20 mg/mL) may stem from crystallinity or isomerism. Recrystallization (acetone/hexane) followed by X-ray diffraction can confirm polymorphic forms. Solubility parameters (Hansen solubility sphere) should be calculated and compared with experimental shake-flask results .

Safety & Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodology : Use PPE (nitrile gloves, Tychem® 5000 suits) due to potential skin irritation . Work in a fume hood to avoid inhalation of volatile degradation products (e.g., HCl). Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

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